![molecular formula C23H21NO B12588359 1-Benzylspiro[pyrrolidine-3,9'-xanthene] CAS No. 648928-59-0](/img/structure/B12588359.png)
1-Benzylspiro[pyrrolidine-3,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylspiro[pyrrolidine-3,9’-xanthene] is a complex organic compound characterized by a spirocyclic structure, which includes a pyrrolidine ring fused to a xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzylspiro[pyrrolidine-3,9’-xanthene] typically involves multi-step organic reactions. One common method includes the condensation of a benzylamine derivative with a suitable xanthene precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as tetrabutylammonium iodide (TBAI), and an oxidizing agent like hydrogen peroxide (H₂O₂) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of 1-Benzylspiro[pyrrolidine-3,9’-xanthene] may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzylspiro[pyrrolidine-3,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzyl moiety.
Applications De Recherche Scientifique
1-Benzylspiro[pyrrolidine-3,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties, such as improved solubility and stability.
Mécanisme D'action
The mechanism of action of 1-Benzylspiro[pyrrolidine-3,9’-xanthene] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,2-pyrrolidin]-2-one: Another spirocyclic compound with a similar structure but different functional groups.
Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]: A structurally diverse spirooxindole scaffold.
Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile: Another spirooxindole derivative with unique properties.
Uniqueness
1-Benzylspiro[pyrrolidine-3,9’-xanthene] stands out due to its specific combination of a pyrrolidine ring and a xanthene moiety, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
648928-59-0 |
|---|---|
Formule moléculaire |
C23H21NO |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-benzylspiro[pyrrolidine-3,9'-xanthene] |
InChI |
InChI=1S/C23H21NO/c1-2-8-18(9-3-1)16-24-15-14-23(17-24)19-10-4-6-12-21(19)25-22-13-7-5-11-20(22)23/h1-13H,14-17H2 |
Clé InChI |
ROGAEZFYIBZOEN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12C3=CC=CC=C3OC4=CC=CC=C24)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


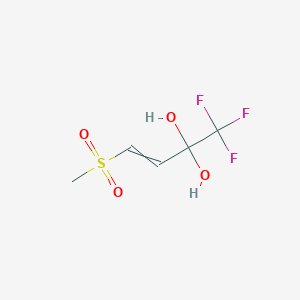
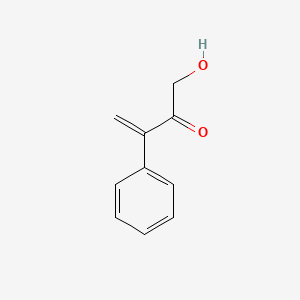
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
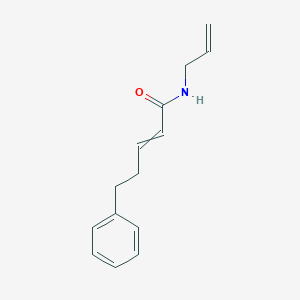
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)

![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
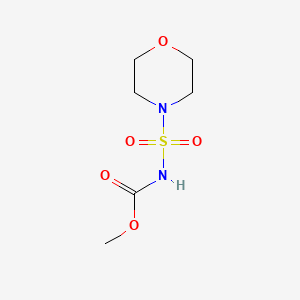
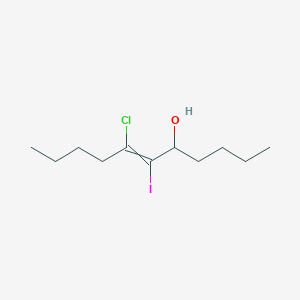

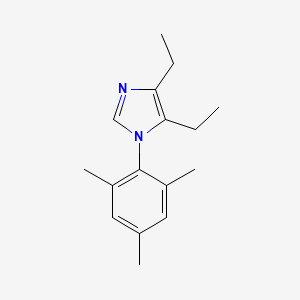
![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)

